Piperidine-4-sulfonyl fluoride hydrochloride
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Overview
Description
Piperidine-4-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H10FNO2S·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-4-sulfonyl fluoride hydrochloride typically involves the reaction of piperidine with sulfonyl fluoride under specific conditions. One common method includes the use of a nucleophilic fluoride source such as potassium fluoride (KF) or tetrabutylammonium fluoride (Bu4NF) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Piperidine-4-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine nucleophile would yield a sulfonamide derivative .
Scientific Research Applications
Piperidine-4-sulfonyl fluoride hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperidine-4-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
Piperidine-4-sulfonyl chloride: Similar to piperidine-4-sulfonyl fluoride hydrochloride but with a chloride group instead of fluoride.
Piperidine-4-sulfonamide: A derivative where the sulfonyl group is bonded to an amine.
Uniqueness
This compound is unique due to its specific sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
piperidine-4-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h5,7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDLKOUDLMGYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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